molecular formula C12H12BrNO2 B13659621 Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate

Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate

Cat. No.: B13659621
M. Wt: 282.13 g/mol
InChI Key: ACEXNVPOSDEORF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-4,5-dimethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the 3-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of ethyl 3-azido-2-cyano-4,5-dimethylbenzoate or ethyl 3-thiocyanato-2-cyano-4,5-dimethylbenzoate.

    Reduction: Formation of ethyl 3-amino-2-cyano-4,5-dimethylbenzoate.

    Oxidation: Formation of ethyl 3-bromo-2-cyano-4,5-dimethylbenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The cyano group can participate in various reactions, including reduction to an amine, which can then engage in further chemical transformations.

Comparison with Similar Compounds

Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-2-hydroxy-4,5-dimethylbenzoate: Differing by the presence of a hydroxy group instead of a cyano group.

    Ethyl 4-bromo-2,5-dimethylbenzoate: Differing by the position of the bromine atom.

    Ethyl 3-bromo-2-cyano-5,6-dimethylbenzoate: Differing by the position of the methyl groups.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate

InChI

InChI=1S/C12H12BrNO2/c1-4-16-12(15)9-5-7(2)8(3)11(13)10(9)6-14/h5H,4H2,1-3H3

InChI Key

ACEXNVPOSDEORF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1)C)C)Br)C#N

Origin of Product

United States

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